CYP2C9 vs. CYP2C19 Turnover Rate Comparison for Hydroxytolbutamide Formation
Hydroxytolbutamide formation is catalyzed by both CYP2C9 and CYP2C19, but with quantifiable differences in catalytic efficiency that inform experimental design. In reconstituted human liver P450 preparations, CYP2C19 exhibited a turnover rate range of 2.0–6.4 nmol hydroxytolbutamide formed/min/nmol P450, compared to CYP2C9 preparations which yielded 2.4–4.3 nmol/min/nmol P450 [1]. Despite similar per-enzyme catalytic rates, immunoquantitation of human liver microsomes revealed that CYP2C9 expression (88.5 ± 36 pmol/mg protein) is approximately 5-fold higher than CYP2C19 expression (17.8 ± 14 pmol/mg protein) [1]. Consequently, under physiological substrate concentrations, CYP2C9 is the dominant contributor to tolbutamide hydroxylation in human liver, explaining why hydroxytolbutamide remains the preferred probe for CYP2C9 phenotyping rather than CYP2C19 activity assessment [1].
| Evidence Dimension | Turnover rate for hydroxytolbutamide formation |
|---|---|
| Target Compound Data | 2.0–6.4 nmol/min/nmol P450 (CYP2C19-mediated) AND 2.4–4.3 nmol/min/nmol P450 (CYP2C9-mediated) |
| Comparator Or Baseline | CYP2C9 preparation: 2.4–4.3 nmol/min/nmol P450; CYP2C19: 2.0–6.4 nmol/min/nmol P450 |
| Quantified Difference | CYP2C19 turnover rate 0.83–1.49× that of CYP2C9; however, hepatic CYP2C9 expression is 5-fold higher (88.5 vs 17.8 pmol/mg) |
| Conditions | Reconstituted purified human liver CYP2C9 and CYP2C19 enzymes |
Why This Matters
Understanding the relative contribution of CYP2C9 versus CYP2C19 to hydroxytolbutamide formation is essential for interpreting CYP phenotyping results and selecting appropriate positive controls in drug-drug interaction studies.
- [1] Wester, M.R., et al. (2000). Characterization of CYP2C19 and CYP2C9 from Human Liver: Respective Roles in Microsomal Tolbutamide, S-Mephenytoin, and Omeprazole Hydroxylations. Archives of Biochemistry and Biophysics, 393(2), 340-348. View Source
